molecular formula C10H7FN2O B15334252 3-(4-Fluorophenyl)pyrazin-2(1H)-one

3-(4-Fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B15334252
M. Wt: 190.17 g/mol
InChI Key: PBLRJHNSZMRCBF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core with a fluorophenyl substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)pyrazin-2(1H)-one typically involves the condensation of 4-fluoroaniline with glyoxal, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Fluorophenyl)pyrazin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)pyrazin-2(1H)-one
  • 3-(4-Bromophenyl)pyrazin-2(1H)-one
  • 3-(4-Methylphenyl)pyrazin-2(1H)-one

Uniqueness

3-(4-Fluorophenyl)pyrazin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

3-(4-fluorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-6H,(H,13,14)

InChI Key

PBLRJHNSZMRCBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CNC2=O)F

Origin of Product

United States

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